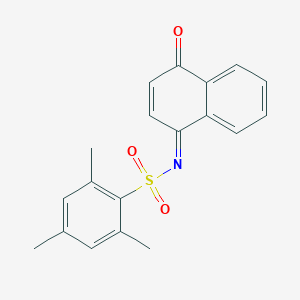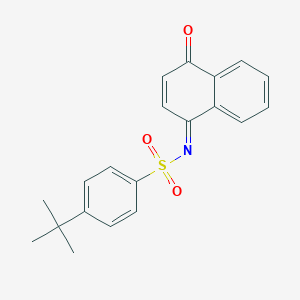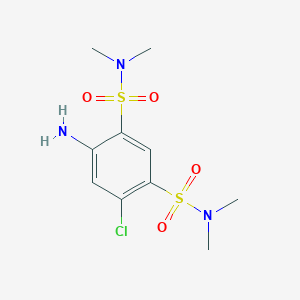
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (MeOPP) is a chemical compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential pharmacological properties, including its use as a therapeutic agent in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to the anxiolytic, antidepressant, and antipsychotic-like effects of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and glutamate. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water. However, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate also has several limitations, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate research, including the development of new synthetic methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate and to identify potential drug targets for its use in the treatment of neurological disorders. Finally, there is also potential for the development of new derivatives of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate with improved pharmacological properties.
合成方法
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of a base. The reaction proceeds via the formation of an intermediate carbamate, which is then hydrolyzed to yield Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. Other methods include the reaction of 1-(2-methoxyphenyl)piperazine with phenyl isocyanate or the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of triethylamine.
科学研究应用
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in various animal models. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI 键 |
RFTRUUNLPOVBEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)


![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)